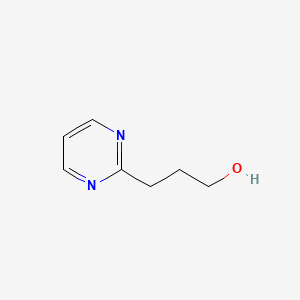

3-(Pyrimidin-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLVIRIPSFVHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450344 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-09-6 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 3-(Pyrimidin-2-yl)propan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, explore logical synthetic pathways, discuss its reactivity and spectral characterization, and contextualize its potential within the broader landscape of pyrimidine-based therapeutics.

The pyrimidine ring system is a cornerstone of medicinal chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1] This inherent biocompatibility has made pyrimidine derivatives a privileged scaffold in drug design. The landscape of FDA-approved drugs is rich with pyrimidine-containing molecules, demonstrating a vast range of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2]

Compounds like Minoxidil (an antihypertensive and hair-loss treatment) and various kinase inhibitors used in oncology underscore the versatility of this heterocycle.[3][4] The pyrimidine core's ability to engage in hydrogen bonding and π-stacking interactions allows it to bind effectively to a multitude of biological targets.[2] this compound represents a valuable synthon in this class, featuring a reactive primary alcohol group appended to the pyrimidine core, offering a strategic point for molecular elaboration in the synthesis of novel therapeutic agents.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[5] Its key physical and chemical properties are summarized below, derived from available safety and chemical data.

| Property | Value | Reference |

| CAS Number | 146313-05-9 | [5] |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 214 °C (at 760 mmHg) | [5] |

| Melting Point | -32 °C | [5] |

| Flash Point | 140 °C | [5] |

| Odor | Odorless | [5] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are not widely published in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the construction of the substituted side-chain on a pre-formed pyrimidine ring.

One plausible approach begins with the reaction of 2-aminopyrimidine with methyl acrylate, followed by reduction of the resulting ester. This mirrors synthetic strategies for related N-substituted pyrimidine compounds.[6]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of Methyl 3-(pyrimidin-2-yl)propanoate:

-

To a solution of 2-aminopyrimidine (1.0 eq) in glacial acetic acid, add methyl acrylate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting amino-ester intermediate is then subjected to a diazotization reaction using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C), followed by hydrolysis upon warming to replace the amino group with a hydrogen.

-

Extract the final ester product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.

-

-

Reduction to this compound:

-

Dissolve the purified methyl 3-(pyrimidin-2-yl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (1.5-2.0 eq).

-

Allow the reaction to stir at room temperature for 2-4 hours until TLC analysis indicates complete conversion.

-

Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.

-

Filter the resulting solids and concentrate the filtrate under reduced pressure.

-

Purify the crude product via silica gel chromatography to yield this compound.

-

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the pyrimidine ring and the propyl side chain. The pyrimidine protons would appear in the aromatic region (typically δ 8.5-9.0 ppm for the proton between the nitrogens and δ 7.0-7.5 ppm for the other two). The propyl chain would exhibit three distinct multiplets: a triplet for the CH₂ adjacent to the pyrimidine ring (approx. δ 3.0-3.2 ppm), a triplet for the CH₂-OH group (approx. δ 3.6-3.8 ppm), and a multiplet for the central CH₂ group (approx. δ 2.0-2.2 ppm). The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would show seven distinct signals. The pyrimidine carbons would resonate in the range of δ 110-160 ppm. The three aliphatic carbons of the propyl chain would appear in the upfield region (δ 25-65 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.[7]

-

Mass Spectrometry: The mass spectrum (electron impact) would show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve the loss of water (M-18) and cleavage of the propyl chain.

Reactivity and Applications in Drug Design

The chemical reactivity of this compound is dominated by the primary alcohol and the pyrimidine ring, making it a versatile building block.

Key Reactions

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(pyrimidin-2-yl)propanal[8], using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid using stronger agents like potassium permanganate (KMnO₄).

-

Esterification/Etherification: The hydroxyl group readily reacts with acyl chlorides, acid anhydrides, or carboxylic acids (under Fischer esterification conditions) to form esters. It can also be converted to an ether via Williamson ether synthesis.

-

Nucleophilic Substitution: The alcohol can be converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of amines, azides, or other functional groups.

Role as a Synthon in Medicinal Chemistry

The molecule's bifunctional nature—a nucleophilic/modifiable alcohol and an aromatic, hydrogen-bond accepting pyrimidine ring—is highly valuable. It can be used as a key intermediate in the synthesis of more complex molecules targeting a wide range of diseases.[1]

Caption: Reactivity and potential as a synthetic intermediate.

The pyrimidine moiety can act as a hinge-binding motif in kinase inhibitors, while the side chain can be elaborated to occupy adjacent hydrophobic pockets or form additional interactions to improve potency and selectivity.[9]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care in accordance with good industrial hygiene and safety practices.[5]

-

Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any vapors. Avoid contact with skin and eyes. Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. It should be stored in an area designated for flammable materials.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[5]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek medical attention.[5]

Conclusion

This compound is a valuable chemical building block with significant potential for application in drug discovery and development. Its straightforward, predictable reactivity combined with the privileged nature of the pyrimidine scaffold makes it an attractive starting point for the synthesis of novel, biologically active compounds. This guide provides the foundational knowledge necessary for researchers to effectively incorporate this versatile synthon into their research programs.

References

- Vertex AI Search, based on a SAFETY DATA SHEET for this compound. (2009-09-23).

- Sigma-Aldrich.

- Fisher Scientific UK.

- Sasol Chemicals.

- Sigma-Aldrich.

-

PubChem. 3-(Pyrimidin-2-yl)propanal. Available at: [Link].

-

PubChem. 3-(Pyrimidin-2-ylamino)-3-thiophen-2-ylpropan-1-ol. Available at: [Link].

-

PubChem. 3-(Pyridin-2-yl)propan-1-amine. Available at: [Link].

-

ResearchGate. Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. (2020-01-15). Available at: [Link].

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Available at: [Link].

-

PubChemLite. 3-(pyrimidin-4-yl)propan-1-ol. Available at: [Link].

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Available at: [Link].

-

MDPI. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2017-07-28). Available at: [Link].

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link].

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. (2023). Available at: [Link].

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Available at: [Link].

-

MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024-07-18). Available at: [Link].

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). Available at: [Link].

-

Wikipedia. Minoxidil. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Minoxidil - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Pyrimidin-2-yl)propanal | C7H8N2O | CID 18758694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)propan-1-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core properties, synthesis, characterization, applications, and safety protocols, offering field-proven insights to facilitate its effective use in research and development.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of modern drug discovery, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and natural products, including the nucleobases of DNA and RNA.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an exceptional scaffold for designing molecules that can interact with a wide range of biological targets.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of therapeutic applications, from anticancer agents and antivirals to treatments for neurological and cardiovascular diseases.[1][2]

Within this important class of compounds, this compound emerges as a versatile synthon. Its structure combines the key pyrimidine heterocycle with a flexible propanol side chain, offering two distinct points for chemical modification. The terminal hydroxyl group is readily functionalized, allowing for the extension of the molecule and the introduction of new pharmacophoric features, making it a valuable precursor for creating libraries of novel drug candidates.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is definitively identified by its Chemical Abstracts Service (CAS) number.

CAS Number : 260441-09-6[3]

The key physicochemical properties of this compound, derived from its structure, are summarized below. These values are critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O | Calculated |

| Molecular Weight | 138.17 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Appearance | Likely a liquid or low-melting solid | [4] |

| Purity | Typically >95% for research grades | [4][5] |

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 3-(Pyrimidin-2-yl)propanal (CAS: 260441-07-4).[6] This method is favored for its high yield, operational simplicity, and the commercial availability of the starting material.

Causality of Experimental Choices:

-

Reducing Agent : Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting the aromatic pyrimidine ring. Its ease of handling and safety profile are superior to more powerful reagents like lithium aluminum hydride (LiAlH₄).

-

Solvent : Anhydrous methanol or ethanol is an ideal solvent. It readily dissolves both the aldehyde substrate and the NaBH₄, facilitating a homogenous reaction. Its protic nature also aids in the quenching of the borate ester intermediate to yield the final alcohol product.

-

Temperature Control : The reaction is initiated at 0°C (ice bath). This is a critical control point to moderate the initial exothermic reaction upon addition of NaBH₄, preventing potential side reactions and ensuring selectivity.

Step-by-Step Experimental Protocol:

-

Reaction Setup : A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 3-(Pyrimidin-2-yl)propanal (5.0 g, 36.7 mmol).

-

Dissolution : Anhydrous methanol (100 mL) is added, and the mixture is stirred until the aldehyde is fully dissolved.

-

Cooling : The flask is submerged in an ice-water bath and stirred for 15 minutes to bring the internal temperature to 0-5°C.

-

Reagent Addition : Sodium borohydride (1.5 g, 39.6 mmol, 1.1 equivalents) is added portion-wise over 20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Progression : After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour, followed by 2 hours at room temperature to ensure the reaction goes to completion.

-

Quenching : The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~7. This neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Solvent Removal : The methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction : The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing & Drying : The combined organic phase is washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification : The crude product is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Structural confirmation and purity assessment are non-negotiable for ensuring the validity of downstream experiments. The following techniques are standard for characterizing the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This is the primary tool for structural elucidation. Expected signals would include a triplet for the pyrimidine C4-H, a doublet for the C5-H, a triplet for the methylene group adjacent to the hydroxyl (-CH₂OH), and multiplets for the other two methylene groups.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance) : Confirms the carbon skeleton, with distinct signals expected for the pyrimidine ring carbons and the three aliphatic carbons of the side chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : A broad absorption band in the range of 3200-3600 cm⁻¹ is a key indicator of the O-H stretch of the alcohol functional group.[7]

-

MS (Mass Spectrometry) : Provides the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 139.08.

-

Purity Analysis (HPLC/GC) : High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final compound, which should typically exceed 95% for use in drug discovery applications.

Applications in Drug Development

This compound is not an end-product but a strategic starting material. Its value lies in its potential to be elaborated into more complex and potent drug candidates.

Role as a Key Building Block:

The terminal hydroxyl group is a synthetic handle that can be readily converted into other functional groups (e.g., halides, amines, esters, ethers), allowing for the connection of this pyrimidine-containing fragment to other molecular scaffolds. This is a common strategy in fragment-based drug discovery (FBDD) and lead optimization.

Potential Therapeutic Areas:

Given the wide-ranging activities of pyrimidine derivatives, molecules derived from this building block could be explored for various therapeutic targets, including but not limited to:

-

Kinase Inhibitors : A significant number of FDA-approved kinase inhibitors feature a pyrimidine core.

-

Antiviral Agents : Pyrimidine analogues are central to many antiviral therapies.[1]

-

CNS Agents : The pyrimidine scaffold is also found in drugs targeting the central nervous system.[2]

Logical Relationship Diagram

Caption: Role of the title compound as a precursor in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the known hazards of structurally related amino- and hydroxy-alkyl heterocyclic compounds.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[10] Avoid contact with skin, eyes, and clothing.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10][11]

-

First Aid :

Conclusion

This compound (CAS: 260441-09-6) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from the corresponding aldehyde, combined with the strategic importance of the pyrimidine scaffold, positions it as a key starting material for the development of novel therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively integrate this compound into their discovery workflows.

References

-

PubChem. 3-(Pyrimidin-2-ylamino)-3-thiophen-2-ylpropan-1-ol.[Link]

-

PubChem. 3-(Pyrimidin-2-yl)propanal.[Link]

-

ResearchGate. Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives.[Link]

-

PubChem. 3-[(Pyrimidin-2-yl)amino]propane-1-thiol.[Link]

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.[Link]

-

PubChemLite. 3-(pyrimidin-4-yl)propan-1-ol.[Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives.[Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs.[Link]

-

Wikipedia. Minoxidil.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 2-(Pyrimidin-2-yl)propan-2-ol | CymitQuimica [cymitquimica.com]

- 5. 3-Amino-2-(pyrimidin-2-yl)propan-1-ol | CymitQuimica [cymitquimica.com]

- 6. 3-(Pyrimidin-2-yl)propanal | C7H8N2O | CID 18758694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Spectroscopic and Structural Elucidation of 3-(Pyrimidin-2-yl)propan-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3-(pyrimidin-2-yl)propan-1-ol (CAS No. 260441-09-6). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application and development. This document details the predicted proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data. Each section includes an in-depth analysis of the expected spectral features, grounded in established principles of spectroscopic interpretation. Furthermore, this guide outlines standardized protocols for the acquisition of this spectroscopic data, ensuring reproducibility and reliability in experimental workflows. The insights provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrimidine-based compounds.

Introduction

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, forming the core of nucleobases and a wide array of therapeutic agents[1]. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity and potential applications. This compound, with its combination of a heteroaromatic pyrimidine ring and a flexible propanol side chain, presents an interesting structural motif. The presence of the hydroxyl group and the nitrogen atoms of the pyrimidine ring offers multiple sites for hydrogen bonding and further chemical modification.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the electronic environment of the protons, with the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group exerting a significant influence.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet (d) | 2H | H-4, H-6 |

| ~7.2 | Triplet (t) | 1H | H-5 |

| ~3.7 | Triplet (t) | 2H | H-9 |

| ~3.0 | Triplet (t) | 2H | H-7 |

| ~2.0 | Quintet (p) | 2H | H-8 |

| Variable | Singlet (s, broad) | 1H | O-H |

Interpretation and Rationale:

-

Pyrimidine Protons (H-4, H-6, H-5): The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The two equivalent protons at the C-4 and C-6 positions (H-4, H-6) are deshielded by the adjacent nitrogen atoms and are predicted to resonate at approximately 8.7 ppm as a doublet. The proton at the C-5 position (H-5) will be coupled to the H-4 and H-6 protons, resulting in a triplet at a slightly upfield position, around 7.2 ppm.

-

Propanol Chain Protons (H-7, H-8, H-9): The methylene group adjacent to the pyrimidine ring (H-7) is deshielded and is expected to appear as a triplet around 3.0 ppm. The methylene group adjacent to the hydroxyl group (H-9) will be the most deshielded of the aliphatic protons, resonating at approximately 3.7 ppm as a triplet. The central methylene group (H-8) will be coupled to both H-7 and H-9, resulting in a more complex multiplet, likely a quintet or a triplet of triplets, around 2.0 ppm.

-

Hydroxyl Proton (O-H): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet that can exchange with deuterium oxide (D₂O).

Caption: Predicted ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C-2 |

| ~157 | C-4, C-6 |

| ~120 | C-5 |

| ~62 | C-9 |

| ~38 | C-7 |

| ~30 | C-8 |

Interpretation and Rationale:

-

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atom at the C-2 position, situated between two nitrogen atoms, is expected to be the most deshielded, with a predicted chemical shift of around 168 ppm. The equivalent carbons at the C-4 and C-6 positions are also significantly deshielded and are predicted to resonate at approximately 157 ppm. The C-5 carbon will appear at a more upfield position, around 120 ppm.

-

Propanol Chain Carbons (C-7, C-8, C-9): The carbon atom bonded to the hydroxyl group (C-9) is the most deshielded of the aliphatic carbons, with an expected chemical shift of about 62 ppm. The carbon adjacent to the pyrimidine ring (C-7) is predicted to be at around 38 ppm, while the central carbon (C-8) will be the most shielded, with a chemical shift of approximately 30 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1570, ~1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature will be a broad, strong absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the stretching vibration of an alcohol O-H group involved in hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propanol chain will be observed as medium intensity bands in the 2950-2850 cm⁻¹ range.

-

Pyrimidine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will give rise to a series of medium to strong absorption bands in the 1600-1470 cm⁻¹ region.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is expected, corresponding to the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Detector: DTGS or MCT detector.

-

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Background Correction: Acquire a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 138 | [M]⁺˙ (Molecular Ion) |

| 121 | [M - OH]⁺ |

| 109 | [M - CH₂OH]⁺ |

| 95 | [M - C₃H₆O]⁺˙ |

| 79 | [C₄H₃N₂]⁺ (Pyrimidine ring fragment) |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at an m/z of 138, corresponding to the molecular weight of this compound (C₇H₁₀N₂O).

-

Key Fragmentation Pathways: The fragmentation of substituted pyrimidines is often initiated by the loss of substituents, followed by the cleavage of the pyrimidine ring itself[2].

-

Loss of the hydroxyl radical (-OH) would result in a fragment at m/z 121.

-

Alpha-cleavage with the loss of the CH₂OH radical is a common fragmentation for primary alcohols, leading to a fragment at m/z 109.

-

Cleavage of the propanol chain could lead to the loss of a neutral C₃H₆O molecule, resulting in a fragment at m/z 95.

-

Fragmentation of the pyrimidine ring itself is also expected, with a characteristic fragment at m/z 79 corresponding to the pyrimidinyl cation.

-

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra. Electrospray Ionization (ESI) can also be used, particularly with LC-MS, which would likely show a prominent protonated molecule at m/z 139 ([M+H]⁺).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire data over a mass range of m/z 50-300.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive structural profile of the molecule. The outlined experimental protocols provide a standardized approach for the acquisition of high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers, aiding in the confirmation of synthesis and facilitating the further development and application of this and related pyrimidine derivatives.

References

-

PubChem. 3-(Pyrimidin-2-yl)propanal. [Link]

-

Capot Chemical. Specifications of 3-Pyrimidin-2-YL-propan-1-ol. [Link]

-

Scribd. Che Menu. [Link]

-

Gomha, S. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. [Link]

Sources

Introduction: Elucidating the Structure of a Versatile Heterocycle

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Pyrimidin-2-yl)propan-1-ol

This compound is a heterocyclic compound featuring a pyrimidine core linked to a propanol side chain. The pyrimidine ring is a fundamental unit in various biologically significant molecules, including nucleic acids, and its derivatives are cornerstones in medicinal chemistry, often exhibiting diverse pharmacological activities.[1][2] The analysis and structural confirmation of such molecules are paramount in drug discovery, process chemistry, and metabolomics. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, providing not only precise molecular weight information but also a detailed structural fingerprint through controlled fragmentation.

This guide offers an in-depth exploration of the mass spectrometric behavior of this compound. We will move beyond procedural lists to explain the causal relationships behind experimental choices, from ionization method selection to the interpretation of fragmentation pathways. This document is designed for researchers and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.

Chapter 1: Physicochemical Properties & Ionization Suitability

The molecular structure of this compound dictates its behavior within the mass spectrometer. Understanding these properties is the first step in rational method development.

-

Molecular Formula: C₇H₁₀N₂O[3]

-

Average Molecular Weight: 138.17 g/mol [3]

-

Monoisotopic Mass: 138.07931 Da

-

Key Structural Features:

-

A basic pyrimidine ring with two nitrogen atoms, which are readily protonated.

-

A primary alcohol (-CH₂OH) functional group, which is polar and can participate in hydrogen bonding.

-

A flexible three-carbon alkyl chain connecting the two moieties.

-

Choosing the Right Ionization Technique

The polarity and basicity of the molecule make it an ideal candidate for "soft" ionization techniques, particularly Electrospray Ionization (ESI) . In positive-ion mode ESI (+ESI), the nitrogen atoms on the pyrimidine ring are easily protonated in an acidic solution, leading to the highly stable protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 139.0871. This technique is preferred for quantitative analysis and for obtaining a clear molecular ion precursor for tandem mass spectrometry (MS/MS) experiments.

Alternatively, a "hard" ionization technique like Electron Ionization (EI) can be employed, typically in conjunction with Gas Chromatography (GC-MS). EI uses a high-energy electron beam (70 eV) that causes extensive and reproducible fragmentation.[1][4] While the molecular ion peak ([M]⁺• at m/z 138.0793) may be less abundant or even absent, the resulting fragmentation pattern is highly characteristic and invaluable for unambiguous library-based identification and structural elucidation.[5]

Chapter 2: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

The true power of mass spectrometry for structural analysis is realized through tandem MS (MS/MS). In this process, the protonated molecule ([M+H]⁺, m/z 139.1) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's underlying structure.

The fragmentation of this compound is driven by the preferential cleavage of the flexible alkyl chain and the stability of the resulting pyrimidine-containing cation.

Predicted Fragmentation Pathway

The logical flow of fragmentation events is visualized below. The primary fragmentation routes involve the neutral loss of water from the alcohol group and various cleavages along the propyl side chain.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of this compound.

Interpretation of Key Fragments

| m/z (Monoisotopic) | Proposed Formula | Description of Loss | Mechanistic Rationale |

| 139.0871 | [C₇H₁₁N₂O]⁺ | [M+H]⁺ Precursor Ion | Protonated molecule formed via ESI. |

| 121.0766 | [C₇H₉N₂]⁺ | Neutral Loss of Water (-18.01 Da) | A classic fragmentation for protonated alcohols, involving the elimination of the hydroxyl group and a proton from the adjacent carbon. |

| 107.0609 | [C₆H₇N₂]⁺ | Loss of Formaldehyde (-30.01 Da) | Rearrangement and loss of the terminal CH₂O group. |

| 79.0347 | [C₄H₃N₂]⁺ | Pyrimidine Cation | Cleavage of the C-C bond beta to the pyrimidine ring, resulting in the stable, charge-retaining pyrimidine moiety. This is often a highly abundant and diagnostic ion. |

| 31.0184 | [CH₃O]⁺ | Alpha-Cleavage Product | Cleavage of the C1-C2 bond of the propanol chain, a characteristic fragmentation for primary alcohols.[6][7] The charge may be retained by either fragment. |

Chapter 3: A Practical Guide to Analysis: Experimental Protocol

This section provides a self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

Caption: Standard LC-MS/MS workflow for analysis of this compound.

Step-by-Step Protocol

-

Standard and Sample Preparation:

-

Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions of the stock solution using a mixture of 50:50 water:acetonitrile to create working standards for calibration (e.g., 1-1000 ng/mL).

-

Sample Preparation: For samples in a complex matrix (e.g., plasma, tissue), a protein precipitation or solid-phase extraction (SPE) step may be required to remove interferences. The final extract should be reconstituted in the initial mobile phase conditions.

-

QC Check: Fortify the final solution with 0.1% formic acid. This provides a source of protons to ensure efficient ionization in +ESI mode.

-

-

Liquid Chromatography (LC) Parameters:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for this moderately polar compound.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-3.0 min: Ramp from 5% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Mass Spectrometer: A triple quadrupole (QqQ), Q-TOF, or Orbitrap mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (+ESI).

-

Key Transitions (for QqQ in MRM mode):

-

Quantitative: 139.1 -> 121.1

-

Qualitative/Confirmatory: 139.1 -> 79.0

-

-

Source Parameters (instrument-dependent, must be optimized):

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

Desolvation Gas (N₂) Flow: ~800 L/hr

-

Desolvation Temperature: ~400 °C

-

-

Analyzer Parameters:

-

Full Scan (for TOF/Orbitrap): m/z 50-250 to confirm the precursor mass.

-

MS/MS Scan: Isolate the precursor at m/z 139.1. Apply a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation pattern and confirm fragment identities.

-

-

Chapter 4: Conclusion and Broader Applications

The mass spectrometric analysis of this compound is a clear example of rational method development based on fundamental chemical principles. By leveraging ESI for soft ionization and CID for fragmentation, a robust and specific method can be established for its detection and quantification. The characteristic neutral loss of water (m/z 121.1) and the formation of the stable pyrimidine cation (m/z 79.0) serve as highly reliable identifiers in any MS/MS experiment. This detailed understanding is crucial for applications in pharmaceutical quality control, pharmacokinetic studies, and the verification of synthetic pathways in drug discovery programs.

References

-

Gao, H., et al. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. Available at: [Link]4]

-

El-Kashef, H. S., et al. (2002). Electron ionization mass spectra of some fused pyrimidinone derivatives. Journal of Chemical Research.[5]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]1]

-

PubChem. (n.d.). 3-(Pyrimidin-2-yl)propanal. National Center for Biotechnology Information. Available at: [Link]]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 3-Pyrimidin-2-YL-propan-1-ol. Available at: [Link]3]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]6]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Available at: [Link]7]

-

El-Gohary, N. S. M., & Shaaban, M. R. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.[2]

-

Patel, K. D., et al. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of PharmTech Research.[8]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. capotchem.com [capotchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(Pyrimidin-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the nucleus of a vast array of therapeutic agents. The functionalization of this heterocycle offers a rich tapestry of chemical diversity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 3-(Pyrimidin-2-yl)propan-1-ol (CAS No: 260441-09-6) represents a simple yet intriguing building block within this chemical space. Its structure, featuring a basic pyrimidine ring and a flexible propanol chain, presents a unique combination of hydrogen bonding capabilities and lipophilicity that is of significant interest in the design of novel molecular entities.

This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of this compound and its analogs. While this specific molecule is not extensively characterized in publicly available literature, this guide provides a robust framework of established analytical protocols and expert insights for its complete physicochemical profiling. By detailing the causality behind experimental choices and adhering to principles of self-validating systems, this document aims to empower scientists to generate high-quality, reliable data essential for advancing their research endeavors.

Core Molecular Attributes

Before delving into experimental characterization, it is essential to establish the fundamental molecular properties of this compound. These attributes form the basis for interpreting experimental data and predicting the molecule's behavior.

| Property | Value | Source |

| CAS Number | 260441-09-6 | Capot Chemical[1] |

| Molecular Formula | C₇H₁₀N₂O | Capot Chemical[1] |

| Molecular Weight | 138.17 g/mol | Capot Chemical[1] |

| Canonical SMILES | C1=CN=C(N=C1)CCCO | |

| InChI Key | Not Available |

Thermal Properties: Melting and Boiling Point Determination

The melting and boiling points are critical physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces. For this compound, the presence of a hydroxyl group and the nitrogen atoms in the pyrimidine ring suggests the potential for significant hydrogen bonding, which would be expected to result in a relatively high melting and boiling point for its molecular weight.

Note: As of the latest literature survey, experimentally determined melting and boiling points for this compound have not been reported. The following protocols outline the standard methodologies for their determination.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which appears as an endothermic peak on the thermogram, and can also reveal other thermal events such as polymorphic transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to 25 °C.

-

Define a heating rate of 10 °C/min.

-

Set the final temperature to a point sufficiently above the expected melting point (e.g., 250 °C).

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.

-

-

Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination by Ebulliometry

Rationale: For a non-volatile compound, the boiling point is a key indicator of its volatility. Ebulliometry provides a precise measurement of the boiling point at a given pressure. Given the expected hydrogen bonding, a relatively high boiling point is anticipated.

Experimental Protocol:

-

Apparatus Setup: Assemble a standard ebulliometer apparatus, which includes a boiling flask, a condenser, and a calibrated thermometer or thermocouple.

-

Sample Introduction: Place a sample of this compound (typically 5-10 mL) and a few boiling chips into the boiling flask.

-

Heating: Gently heat the sample to a steady boil.

-

Equilibrium: Allow the system to reach thermal equilibrium, where the temperature of the vapor is constant.

-

Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the ambient atmospheric pressure.

-

Pressure Correction: If necessary, correct the observed boiling point to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability. The dual nature of this compound, with its polar alcohol and pyrimidine functionalities and its nonpolar hydrocarbon backbone, suggests a nuanced solubility profile.

Experimental Protocol (Isothermal Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Anticipated Solubility Profile (Illustrative):

| Solvent | Polarity Index | Expected Solubility |

| Water | 10.2 | Soluble |

| Methanol | 5.1 | Freely Soluble |

| Ethanol | 4.3 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |

| Dichloromethane | 3.1 | Sparingly Soluble |

| Toluene | 2.4 | Slightly Soluble |

| Hexane | 0.1 | Insoluble |

Acidity and Basicity: pKa Determination

The pKa values of a molecule are fundamental to understanding its ionization state at different pH values, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. The pyrimidine ring contains two nitrogen atoms which are basic and can be protonated. The pKa of unsubstituted pyrimidine is approximately 1.3. The propanol hydroxyl group is very weakly acidic, with an expected pKa well above 14.

Note: The experimental pKa of this compound has not been reported. The following protocol describes a common method for its determination.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol-water to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa of the pyrimidine nitrogens.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. Specialized software is often used for more accurate determination from the titration data.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. For this compound, NMR, IR, and mass spectrometry are indispensable tools for structural confirmation and purity assessment.

Note: As no public experimental spectra for this compound are available, the following sections describe the expected spectral features and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Pyrimidine Protons: The proton at the 5-position of the pyrimidine ring would appear as a triplet, while the protons at the 4- and 6-positions would appear as a doublet. These aromatic protons would resonate in the downfield region, typically between δ 7.0 and 9.0 ppm.

-

Propanol Chain Protons:

-

The methylene group adjacent to the pyrimidine ring (-CH₂-) would likely be a triplet.

-

The central methylene group (-CH₂-) would be a multiplet (sextet).

-

The methylene group attached to the hydroxyl group (-CH₂OH) would be a triplet.

-

The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent. Its identity can be confirmed by D₂O exchange, which would cause the peak to disappear.

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would resonate in the aromatic region (δ 120-160 ppm).

-

Propanol Chain Carbons: The three distinct carbon atoms of the propanol chain would appear in the aliphatic region (δ 20-70 ppm).

-

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

-

Expected Characteristic Absorptions (cm⁻¹):

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.

-

C=N and C=C Stretch (Pyrimidine Ring): A series of absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

-

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum by averaging a number of scans (e.g., 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (138.17 m/z).

-

Major Fragments: Fragmentation is likely to occur at the C-C bonds of the propanol chain. Common fragments would include the loss of water (M-18), and cleavage to form the pyrimidinemethyl cation or related fragments.

-

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound will be vaporized and separated from any impurities on the GC column.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

While a comprehensive experimental dataset for this compound is not currently available in the public domain, this technical guide provides the essential theoretical framework and detailed experimental protocols necessary for its thorough physicochemical characterization. The methodologies outlined herein for determining thermal properties, solubility, pKa, and spectroscopic signatures are robust and widely accepted in the fields of chemical research and drug development. By following these guidelines, researchers can confidently generate the critical data needed to unlock the full potential of this and other novel pyrimidine-based compounds in their scientific pursuits.

References

Sources

starting materials for 3-(Pyrimidin-2-yl)propan-1-ol synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-(Pyrimidin-2-yl)propan-1-ol

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, characterized by a flexible three-carbon linker attached to the C2 position of the pyrimidine ring. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This technical guide provides a comprehensive analysis of the principal synthetic routes to this target molecule, focusing on the rationale behind the choice of precursors. We will explore state-of-the-art palladium-catalyzed cross-coupling reactions, robust Grignard-based carbon-carbon bond formations, and classical functional group interconversions. Each section presents a detailed examination of the core chemical principles, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations inherent to each pathway, offering researchers a holistic framework for synthetic design.

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core scaffold of nucleobases such as cytosine, thymine, and uracil.[1][2] Its prevalence in biologically active molecules makes it a privileged structure in drug discovery. Specifically, 2-substituted pyrimidines bearing functionalized alkyl chains are of significant interest as they allow for the exploration of chemical space around a rigid aromatic core. This compound serves as a key intermediate, providing a primary alcohol handle for further elaboration into esters, ethers, amines, or for direct integration into larger molecular architectures.

The synthesis of this molecule presents a classic challenge in organic chemistry: the regioselective formation of a carbon-carbon bond at the electron-deficient C2 position of the pyrimidine ring and the introduction of a three-carbon chain with a terminal alcohol. The choice of strategy is fundamentally dictated by the availability, stability, and reactivity of the initial building blocks. This guide will dissect the most effective approaches, providing the necessary insights for researchers to make informed decisions based on their specific experimental context.

Chapter 1: Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for C-C bond formation in modern organic synthesis.[3] These methods offer mild reaction conditions and exceptional functional group tolerance, making them highly suitable for the synthesis of complex heterocyclic molecules.

The Heck Reaction: Coupling of Halopyrimidines with Allyl Alcohol

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene.[4] This strategy allows for the direct installation of a three-carbon chain, which can then be saturated in a subsequent step.

Core Concept: The catalytic cycle of the Heck reaction typically involves the oxidative addition of a Pd(0) catalyst to the carbon-halogen bond, followed by coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[5]

Starting Materials:

-

Halopyrimidine: The reactivity of the halopyrimidine is critical and follows the general trend: I > Br > OTf > Cl.[6] 2-Iodo- and 2-bromopyrimidine are highly effective substrates that react under mild conditions. While 2-chloropyrimidine is more commercially attractive due to lower cost, its lower reactivity often necessitates more forcing conditions, specialized ligands, or higher catalyst loading to overcome the stronger C-Cl bond.[6][7]

-

Alkene Partner: Allyl alcohol is the ideal three-carbon synthon for this approach, as it directly incorporates the required carbon skeleton and the terminal hydroxyl group.

Experimental Protocol:

Step 1: Heck Coupling of 2-Bromopyrimidine and Allyl Alcohol

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromopyrimidine (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq.).

-

Add a solvent such as acetonitrile or DMF, followed by a base, typically triethylamine (Et₃N, 2.0 eq.).

-

Add allyl alcohol (1.5 eq.) to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting halopyrimidine is consumed.

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 3-(pyrimidin-2-yl)prop-2-en-1-ol, by column chromatography.

Step 2: Catalytic Hydrogenation

-

Dissolve the purified 3-(pyrimidin-2-yl)prop-2-en-1-ol from Step 1 in a solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C, ~5 mol%).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂) using a balloon or a Parr hydrogenator.

-

Stir the reaction at room temperature until complete saturation of the double bond is confirmed by NMR spectroscopy.[8]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.[9][10]

Visualization of the Heck Reaction Workflow:

Caption: Workflow for the Heck Reaction route.

The Sonogashira Coupling: Alkynylation and Subsequent Reduction

The Sonogashira coupling provides an alternative route by forming a C-C bond between a halopyrimidine and a terminal alkyne.[11] This method introduces an alkyne functionality that can be fully reduced to the desired propyl chain.

Core Concept: This reaction employs a dual catalytic system, typically a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate, enhancing the reaction rate.[12][13]

Starting Materials:

-

Halopyrimidine: As with the Heck reaction, 2-iodo- or 2-bromopyrimidine are the preferred starting materials for their high reactivity.[6]

-

Alkyne Partner: Propargyl alcohol (prop-2-yn-1-ol) is the direct three-carbon source, containing the necessary terminal alkyne and hydroxyl group.

Experimental Protocol:

Step 1: Sonogashira Coupling of 2-Iodopyrimidine and Propargyl Alcohol

-

To a dry Schlenk flask under an inert atmosphere, add 2-iodopyrimidine (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

-

Add a solvent system of THF and an amine base like triethylamine or diisopropylamine.

-

Add propargyl alcohol (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude 3-(pyrimidin-2-yl)prop-2-yn-1-ol by column chromatography.

Step 2: Complete Catalytic Hydrogenation

-

Dissolve the alkynol product from Step 1 in ethanol or a similar solvent.

-

Add a hydrogenation catalyst, such as 10% Pd/C or platinum oxide (PtO₂).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until hydrogen uptake ceases. This process reduces the triple bond completely to a single bond.

-

Filter the catalyst through Celite and remove the solvent under reduced pressure to obtain the final product.

Visualization of the Sonogashira Coupling Workflow:

Caption: Workflow for the Sonogashira Coupling route.

Chapter 2: Synthesis via Grignard Reagents

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds by the addition of an organomagnesium halide to an electrophilic carbon.[14][15]

Core Concept: The carbon atom bound to magnesium in a Grignard reagent is highly nucleophilic and will attack electrophilic centers. When using halogenated pyrimidines, the reaction can proceed via a metal-catalyzed cross-coupling mechanism or, in some cases, a nucleophilic aromatic substitution (SₙAr) pathway.[7][16]

Starting Materials:

-

Pyrimidine Core: 2-Halopyrimidines (Cl, Br) are common starting points. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, but side reactions can occur.[7]

-

Grignard Reagent: A three-carbon Grignard reagent with a protected alcohol is required to prevent the highly basic Grignard reagent from deprotonating the hydroxyl group. Common protecting groups include tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS). The reagent is prepared from the corresponding protected 3-bromo- or 3-chloropropanol.

Experimental Protocol:

Step 1: Preparation of (3-(tert-Butyldimethylsilyloxy)propyl)magnesium bromide

-

In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 eq.).

-

Add a small amount of anhydrous THF and an iodine crystal to activate the magnesium.

-

Slowly add a solution of 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.0 eq.) in anhydrous THF to initiate the reaction.

-

Once the exothermic reaction begins, continue the addition at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour.

Step 2: Coupling with 2-Chloropyrimidine

-

In a separate flask, dissolve 2-chloropyrimidine (1.0 eq.) in anhydrous THF.

-

Cool the Grignard reagent prepared in Step 1 to 0 °C.

-

Slowly transfer the 2-chloropyrimidine solution to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry, and concentrate.

Step 3: Deprotection

-

Dissolve the crude protected product in THF.

-

Add a deprotection agent, such as tetrabutylammonium fluoride (TBAF, 1.1 eq.), and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to yield this compound.

Visualization of the Grignard Reaction Workflow:

Caption: Workflow for the Grignard Reaction route.

Chapter 3: Synthesis via Functional Group Interconversion

An alternative to building the C-C bond is to start with a pyrimidine derivative that already contains a carbon chain, and then modify the functional group at the terminus of the chain.

The Wittig Reaction and Subsequent Reduction

The Wittig reaction is a highly reliable method for converting aldehydes or ketones into alkenes.[17][18] This approach allows for a two-step chain extension and functionalization.

Core Concept: The reaction involves a phosphonium ylide (Wittig reagent) attacking a carbonyl group to form a four-membered oxaphosphetane intermediate.[19] This intermediate then collapses to form a stable triphenylphosphine oxide and the desired alkene.[20]

Starting Materials:

-

Pyrimidine Core: Pyrimidine-2-carboxaldehyde is the key starting material.

-

Wittig Reagent Precursor: An ethyltriphenylphosphonium salt (e.g., bromide or iodide) is used to generate the required two-carbon ylide.

-

Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is needed to deprotonate the phosphonium salt to form the ylide.[21]

Experimental Protocol:

Step 1: Ylide Formation and Wittig Reaction

-

Suspend ethyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base like n-BuLi dropwise until the characteristic orange-red color of the ylide persists.

-

Stir for 30 minutes, then add a solution of pyrimidine-2-carboxaldehyde (1.0 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract with an organic solvent.

-

The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography. Purify the resulting 2-(prop-1-en-1-yl)pyrimidine (a mixture of E/Z isomers).

Step 2: Catalytic Hydrogenation

-

Following the same procedure as described in the Heck reaction protocol (Section 1.1, Step 2), hydrogenate the alkene mixture using H₂ and Pd/C to obtain the final product.

Conclusion: A Comparative Overview

The optimal choice of starting materials and synthetic route for this compound depends on factors such as scale, cost, available equipment, and desired purity.

| Synthetic Route | Key Starting Materials | Number of Steps | Advantages | Disadvantages |

| Heck Reaction | 2-Halopyrimidine, Allyl Alcohol | 2 | High functional group tolerance, reliable, uses readily available materials. | Requires palladium catalyst, final hydrogenation step needed. |

| Sonogashira Coupling | 2-Halopyrimidine, Propargyl Alcohol | 2 | Mild conditions, robust C-C bond formation. | Requires dual Pd/Cu catalyst system, final hydrogenation step needed. |

| Grignard Reaction | 2-Halopyrimidine, Protected 3-Halopropanol | 3 | Utilizes classical and powerful C-C bond formation, cost-effective reagents. | Requires strictly anhydrous conditions, protection/deprotection steps add to the process. |

| Wittig Reaction | Pyrimidine-2-carboxaldehyde, Ethylphosphonium Salt | 2 | Well-established reaction, good for building complexity from a simple aldehyde. | Requires strong base, produces stoichiometric phosphine oxide waste, may form E/Z mixtures. |

For laboratory-scale synthesis where flexibility and reliability are key, the palladium-catalyzed Heck and Sonogashira reactions offer the most robust and modern approaches. For larger-scale industrial applications, a Grignard-based route might be more cost-effective, provided the stringent anhydrous conditions can be managed efficiently. The Wittig reaction serves as a viable alternative, particularly if pyrimidine-2-carboxaldehyde is a readily available precursor.

References

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC, National Center for Biotechnology Information. [Link]

-

General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate. [Link]

-

Synthesis of 2-n-dodecylamino-4-(3-hydroxypropylamino)pyrimidine. PrepChem.com. [Link]

-

Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. ResearchGate. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]

-

Grignard reaction. Wikipedia. [Link]

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Publications. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Computational studies of pyrimidine ring-opening. ResearchGate. [Link]

-

Nucleophilic ring opening of 2‐pyrone. ResearchGate. [Link]

- Process for the preparation of pyrimidine derivatives.

-

The Wittig Reaction. Master Organic Chemistry. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

-

New monoclinic ruthenium dioxide with highly selective hydrogenation activity. RSC Publishing. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-